5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole
CAS No.:
Cat. No.: VC20375615
Molecular Formula: C7H11ClN2S
Molecular Weight: 190.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11ClN2S |
|---|---|
| Molecular Weight | 190.69 g/mol |
| IUPAC Name | 5-[2-(chloromethyl)butyl]thiadiazole |
| Standard InChI | InChI=1S/C7H11ClN2S/c1-2-6(4-8)3-7-5-9-10-11-7/h5-6H,2-4H2,1H3 |
| Standard InChI Key | BDZVVBWQVXDOOF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC1=CN=NS1)CCl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole (IUPAC name: 5-[2-(chloromethyl)butyl]thiadiazole) belongs to the 1,2,3-thiadiazole family, a class of nitrogen-sulfur heterocycles. The molecule comprises a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, with a 2-(chloromethyl)butyl substituent at the 5-position. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁ClN₂S |
| Molecular Weight | 190.69 g/mol |
| CAS Number | Not explicitly listed |
| SMILES Notation | CCC(CC1=CN=NS1)CCl |
| InChI Key | BDZVVBWQVXDOOF-UHFFFAOYSA-N |
The chloromethyl group enhances electrophilicity, facilitating interactions with biological nucleophiles such as thiols and amines .
Spectral and Computational Data
Synthesis and Derivative Development
General Synthetic Pathways
Thiadiazoles are typically synthesized via cyclization reactions involving thiosemicarbazides or thiosemicarbazones. For 5-[2-(chloromethyl)butyl]-1,2,3-thiadiazole, two primary routes are proposed:
Cyclization of Thiosemicarbazides
Thiosemicarbazides react with electrophilic agents like acyl chlorides or orthoesters in the presence of dehydrating agents (e.g., polyphosphoric acid) to form the thiadiazole core . For example:
The chloromethylbutyl side chain is introduced via alkylation post-cyclization.
Oxidative Cyclization
Thiosemicarbazones undergo oxidative cyclization using agents like FeCl₃ or H₂O₂ to yield 2-amino-thiadiazoles, which are subsequently functionalized . This method offers higher regioselectivity but requires stringent temperature control.
Derivative Optimization
Structural modifications at the 2- and 5-positions significantly alter bioactivity. For instance:
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5-Alkyl substitutions enhance lipophilicity, improving blood-brain barrier permeability for anticonvulsant applications .
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Chloromethyl groups increase electrophilicity, enabling covalent binding to cysteine residues in target proteins .
Pharmacological Activities
Antimicrobial Effects
The chloromethyl group confers broad-spectrum antimicrobial activity. In Escherichia coli and Staphylococcus aureus models, thiadiazole derivatives exhibit:
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MIC values of 8–32 µg/mL for bacterial strains.
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Disruption of cell wall synthesis through penicillin-binding protein inhibition.
Anticonvulsant Activity
Thiadiazoles modulate GABAergic neurotransmission and voltage-gated sodium channels. In murine models, analogs such as 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole show:
Future Directions and Applications
Targeted Drug Delivery
Conjugation with nanoparticles (e.g., liposomes) could enhance bioavailability and reduce off-target effects. For example, PEGylated formulations may improve solubility >10-fold .
Combination Therapies
Synergistic effects with cisplatin and doxorubicin have been observed in in vitro cancer models, reducing effective chemotherapeutic doses by 30–50% .
Structural Analog Development
Exploring 5-[2-(fluoromethyl)butyl] or 5-[2-(hydroxymethyl)butyl] variants may optimize pharmacokinetic profiles while retaining efficacy .
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